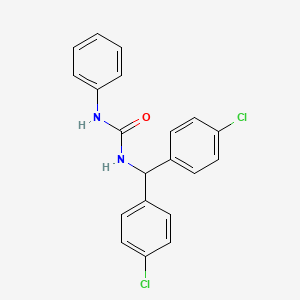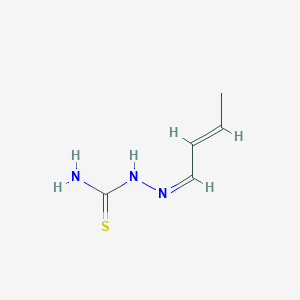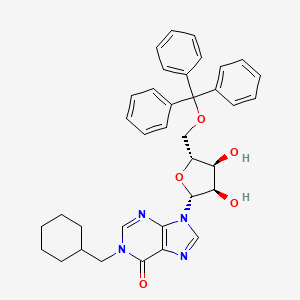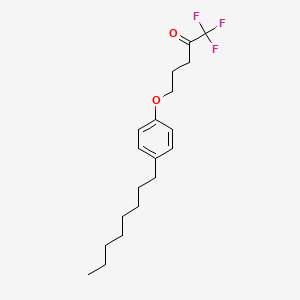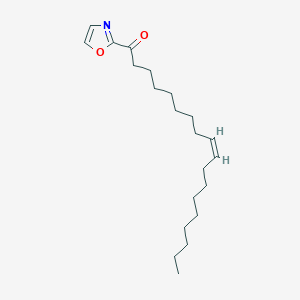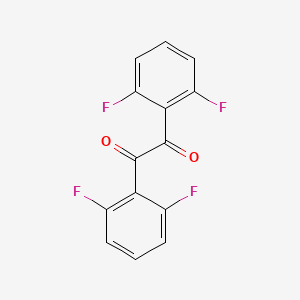
1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is an organic compound belonging to the class of aryl diketones This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to an ethane-1,2-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to form the corresponding diketone. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to the corresponding diol or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .
Aplicaciones Científicas De Investigación
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential applications in drug development and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione: Similar structure but with different fluorine substitution pattern.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups instead of difluorophenyl groups.
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of fluorine atoms.
Uniqueness
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C14H6F4O2 |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
Clave InChI |
ZQTHCEAXUHQYSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)C(=O)C2=C(C=CC=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



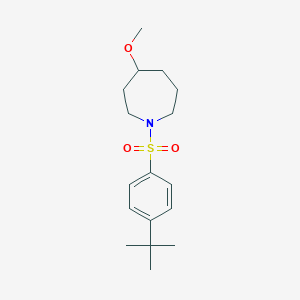

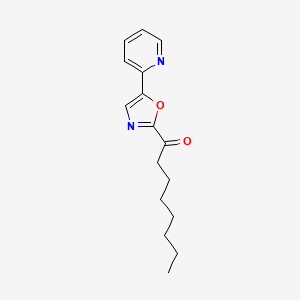
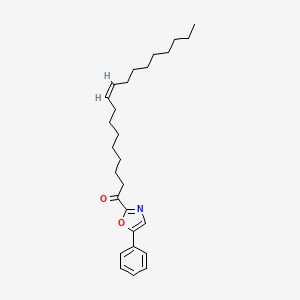

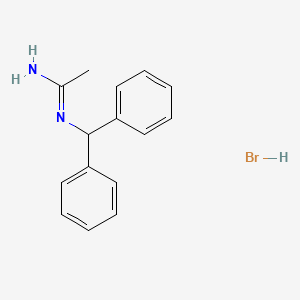
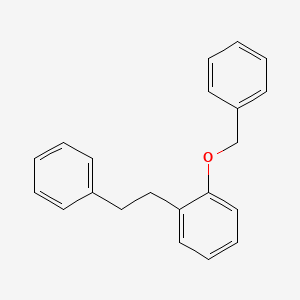
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
